
2,4-Difluoro-6-(2-methylphenoxy)aniline
Descripción general
Descripción
“2,4-Difluoro-6-(2-methylphenoxy)aniline” is a chemical compound with the CAS Number: 1553517-43-3. It has a molecular weight of 235.23 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-difluoro-6-(o-tolyloxy)aniline . The InChI code for this compound is 1S/C13H11F2NO/c1-8-4-2-3-5-11(8)17-12-7-9(14)6-10(15)13(12)16/h2-7H,16H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Compounds similar to 2,4-Difluoro-6-(2-methylphenoxy)aniline have been synthesized and involved in various chemical reactions. For instance, 2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin and its isomer react with carbonyl compounds and aniline to produce ethylenic derivatives and corresponding oxazaborins, highlighting the reactivity of such compounds in synthetic chemistry (Vanallan & Reynolds, 1969).
Insecticide Synthesis
- Fluorinated anilines are precursors in the synthesis of insecticides, such as Novaluron. The process involves a series of reactions starting from chlorinated aniline derivatives, indicating the importance of such compounds in developing agricultural chemicals (Wen Zi-qiang, 2008).
Material Science
- The fluorinated aniline derivatives have applications in material science, such as the synthesis of electrochromic materials. These materials change color upon electrical stimulation and have applications in displays, smart windows, and low-energy consumption devices. The specific functional groups and molecular structure play a crucial role in determining the properties of these materials (Li et al., 2017).
Pharmaceutical Research
- In pharmaceutical research, derivatives of fluorinated anilines are studied for their potential as bioisosteres, which can mimic the pharmacological properties of other functional groups while offering enhanced metabolic stability, bioavailability, or reduced toxicity. The difluoromethyl group, for example, is considered a lipophilic hydrogen bond donor and could be a bioisostere for hydroxyl, thiol, or amine groups (Zafrani et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-difluoro-6-(2-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-4-2-3-5-11(8)17-12-7-9(14)6-10(15)13(12)16/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNULFNDNQEUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-6-(2-methylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
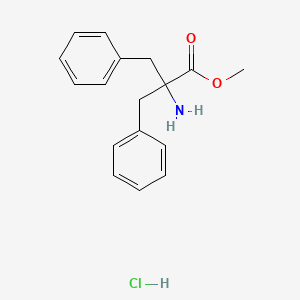
![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)

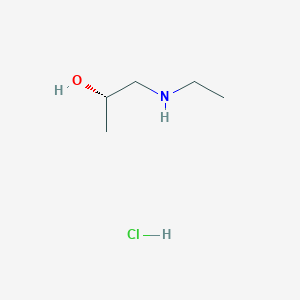
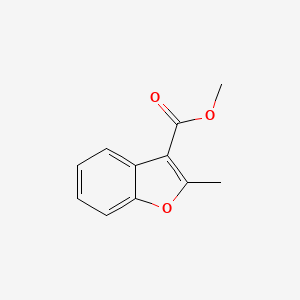

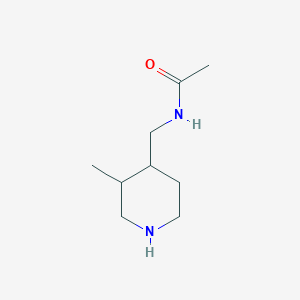
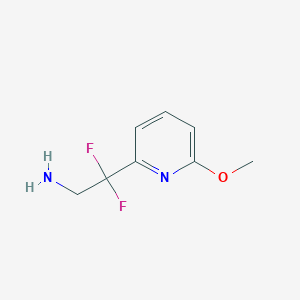
![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![Cyclopentanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B1434925.png)
![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
![Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate](/img/structure/B1434928.png)
![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)